Foscanet sodium

Description

Historical Context of Pyrophosphate Analog Discovery and Development

The journey of foscarnet (B613817) sodium began with the exploration of pyrophosphate analogs as potential therapeutic agents. The foscarnet molecule, phosphonoformic acid, was first synthesized in 1924 by the Swedish chemist Paul Nylén. mdpi.com However, its antiviral properties were not discovered until much later. In the 1960s, the development of bisphosphonates as treatments for bone resorption disorders highlighted the therapeutic potential of pyrophosphate-like compounds. frontiersin.org

Subsequent research into phosphonates and their derivatives revealed their ability to act as bioisosteres for phosphate (B84403) and pyrophosphate groups, which play critical roles in numerous biochemical pathways. frontiersin.org This understanding paved the way for the investigation of compounds like foscarnet as potential inhibitors of viral enzymes. AstraZeneca later developed foscarnet into a viable medication, and it received approval for medical use in 1991. wikipedia.orgmdpi.com

Academic Significance of Foscarnet Sodium in Antiviral Drug Design

Foscarnet sodium's academic significance lies in its distinct mechanism of action, which sets it apart from many other antiviral drugs. patsnap.compatsnap.com It functions as a non-competitive inhibitor of viral DNA polymerase by mimicking the pyrophosphate molecule. patsnap.compatsnap.com Foscarnet sodium binds directly to the pyrophosphate-binding site on the viral enzyme, effectively halting the elongation of the viral DNA chain. patsnap.comacs.org

A crucial aspect of its mechanism is that it does not require activation by viral kinases. patsnap.compatsnap.com This is a significant advantage over nucleoside analogs like acyclovir (B1169) and ganciclovir (B1264), which depend on viral enzymes for phosphorylation to become active. patsnap.comwikipedia.org Consequently, foscarnet sodium remains effective against viral strains that have developed resistance to these other drugs through mutations in their kinase enzymes. patsnap.comwikipedia.org This has made it an invaluable tool for studying viral resistance mechanisms and for designing new antiviral agents that can overcome these challenges.

Overview of the Current Research Landscape for Foscarnet Sodium

The current research landscape for foscarnet sodium is active and expanding. patsnap.com Ongoing studies are exploring its efficacy against a broader range of viral infections and are working to refine its therapeutic use to improve safety and effectiveness. patsnap.com

Recent research has investigated the potential of foscarnet sodium against other viruses, including coronaviruses. One study found that foscarnet sodium can inhibit the replication of SARS-CoV-2, the virus that causes COVID-19, by blocking its entry into host cells. google.com Other research is focused on developing novel delivery systems for foscarnet, such as inorganic-organic hybrid nanoparticles, to enhance its antiviral efficacy. acs.org

Furthermore, clinical studies continue to evaluate the role of foscarnet sodium in various treatment settings. For example, research has explored its use in combination with other antiviral drugs for treating herpes zoster and in managing refractory herpes simplex virus keratitis. nih.govpatsnap.com There is also ongoing investigation into its use for treating parvovirus B19 infection in kidney transplant recipients. patsnap.com

Detailed Research Findings

| Research Area | Key Findings | Source |

|---|---|---|

| Mechanism of Action | Acts as a pyrophosphate analog, directly and selectively inhibiting the pyrophosphate binding site on viral DNA polymerases. Does not require phosphorylation for activation. | patsnap.compatsnap.comwikipedia.org |

| Resistance Profile | Effective against acyclovir-resistant HSV and ganciclovir-resistant CMV strains that have mutations in viral kinases. Resistance to foscarnet can occur through mutations in the viral DNA polymerase. | wikipedia.orgdrugbank.com |

| Emerging Applications | Shows in vitro activity against SARS-CoV-2. Investigated for use in treating parvovirus B19 and in novel drug delivery systems. | acs.orggoogle.compatsnap.com |

Structure

2D Structure

3D Structure of Parent

Properties

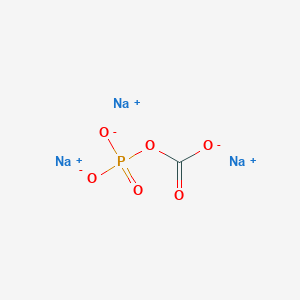

Molecular Formula |

CNa3O6P |

|---|---|

Molecular Weight |

207.95 g/mol |

IUPAC Name |

trisodium;phosphonato carbonate |

InChI |

InChI=1S/CH3O6P.3Na/c2-1(3)7-8(4,5)6;;;/h(H,2,3)(H2,4,5,6);;;/q;3*+1/p-3 |

InChI Key |

NYZRVORHARHBDN-UHFFFAOYSA-K |

Canonical SMILES |

C(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Molecular Mechanisms of Foscarnet Sodium Antiviral Action

Mechanisms of Inhibition of Other Viral Enzymes by Foscarnet (B613817) Sodium

Beyond its well-established activity against herpesvirus DNA polymerases, foscarnet sodium also demonstrates inhibitory effects against other types of viral polymerases, broadening its spectrum of antiviral activity.

Foscarnet sodium is a recognized inhibitor of the reverse transcriptase (RT) of the human immunodeficiency virus type 1 (HIV-1). nih.govnih.gov Similar to its action on DNA polymerases, foscarnet targets the pyrophosphate binding site of HIV-1 RT. nih.gov By binding to this site, it interferes with the enzyme's ability to synthesize a DNA copy of the viral RNA genome, a crucial step in the HIV replication cycle. nih.gov

Research has shown that foscarnet acts as a non-competitive inhibitor of HIV-1 RT. Studies have identified specific "hot spots" for inhibition during active DNA synthesis, corresponding to complexes that are predominantly in a pre-translocational state. nih.gov Foscarnet effectively "traps" the enzyme in this state, preventing its forward movement along the RNA template and thus blocking further DNA synthesis. nih.gov This mechanism of action makes foscarnet a potent antiretroviral agent.

In vitro studies have demonstrated that foscarnet sodium can also inhibit the DNA polymerase of the hepatitis B virus (HBV). stanford.edunih.gov The mechanism of inhibition is consistent with its action on other viral polymerases, involving the targeting of the enzyme's pyrophosphate binding site. stanford.edu Clinical studies have evaluated the therapeutic efficacy of foscarnet in patients with chronic hepatitis B, with findings indicating a significant reduction in serum HBeAg and HBV DNA levels following treatment. nih.gov Furthermore, foscarnet has shown activity against lamivudine-resistant HBV strains, suggesting it may be a valuable therapeutic option in cases of resistance to other antiviral agents. nih.gov Research in duck hepatitis B virus (DHBV), a model for human HBV, has also shown that foscarnet can inhibit viral DNA replication. nih.gov

Detailed Research Findings

| Enzyme | Virus | Mechanism of Inhibition | Key Findings |

| DNA Polymerase | Herpes Simplex Virus (HSV), Cytomegalovirus (CMV) | Non-competitive inhibition by binding to the pyrophosphate binding site. stanford.edu | Blocks cleavage of pyrophosphate from dNTPs, halting DNA chain elongation. patsnap.comstanford.edu Exhibits selectivity for viral over host cellular DNA polymerases. patsnap.comnih.gov |

| Reverse Transcriptase | Human Immunodeficiency Virus Type 1 (HIV-1) | Non-competitive inhibition by binding to the pyrophosphate binding site. | Traps the enzyme in a pre-translocational state, preventing translocation along the RNA template. nih.gov Demonstrates potent anti-HIV-1 activity in vivo. nih.gov |

| DNA Polymerase | Hepatitis B Virus (HBV) | Inhibition of viral DNA polymerase activity. stanford.edunih.gov | Reduces serum HBeAg and HBV DNA levels in patients with chronic hepatitis B. nih.gov Shows activity against lamivudine-resistant HBV strains. nih.gov |

Independence from Viral Kinase Phosphorylation for Activity

A pivotal aspect of the molecular mechanism of foscarnet sodium is its complete independence from activation by viral or cellular kinases. nih.gov This characteristic distinguishes it fundamentally from many nucleoside analog antiviral agents, such as acyclovir (B1169) and ganciclovir (B1264), and is a cornerstone of its utility in treating drug-resistant viral infections. patsnap.comwikipedia.org

Unlike nucleoside analogs that must undergo a series of phosphorylation steps to be converted into their active triphosphate form, foscarnet is administered in an already active state. drugbank.com Nucleoside analogs require an initial phosphorylation step that is often catalyzed by a virus-encoded kinase, such as thymidine (B127349) kinase (TK) in herpes simplex virus (HSV) or the UL97 protein kinase in cytomegalovirus (CMV). wikipedia.orgnih.gov Subsequent phosphorylations are then carried out by host cell kinases. The antiviral activity of these drugs is therefore critically dependent on the function of these viral enzymes. patsnap.com

Foscarnet's mechanism circumvents this entire pathway. As a structural analog of pyrophosphate, it directly targets and binds to the pyrophosphate-binding site on viral DNA polymerase. drugbank.comglobalrx.com This direct action means it does not require any metabolic modification or activation to exert its inhibitory effect on viral replication. nih.govnih.gov Consequently, its efficacy is not compromised by mutations in the viral genes that encode for activating kinases, a common mechanism of resistance to drugs like acyclovir and ganciclovir. patsnap.comwikipedia.org

This independence from viral kinase activation makes foscarnet sodium an essential therapeutic option for infections caused by viral strains that have developed resistance to other antivirals. patsnap.com For instance, it remains active against HSV TK-deficient mutants and CMV UL97 mutants, which are resistant to acyclovir and ganciclovir, respectively. drugbank.comnih.gov

The distinct mechanisms of activation for foscarnet sodium compared to kinase-dependent antiviral agents are summarized in the table below.

| Feature | Foscarnet Sodium | Nucleoside Analogs (e.g., Ganciclovir, Acyclovir) |

| Requirement for Activation | No, active upon administration | Yes, requires phosphorylation |

| Activating Enzyme | Not applicable | Viral protein kinases (e.g., UL97, Thymidine Kinase) and host cell kinases |

| Mechanism of Action | Direct inhibition of viral DNA polymerase | Competitive inhibition of viral DNA polymerase after conversion to triphosphate form |

| Activity against Kinase-Deficient Viral Mutants | Retains efficacy | Ineffective or significantly reduced efficacy |

This inherent feature of foscarnet sodium's molecular action underscores its crucial role in managing complex viral infections, particularly in immunocompromised patient populations where drug-resistant viruses are more likely to emerge. stanford.eduwikipedia.org

Mechanisms of Viral Resistance to Foscarnet Sodium

Phenotypic Characterization of Foscarnet (B613817) Sodium Resistant Viral Strains

The genotypic changes described above result in a resistant phenotype, which is characterized by the virus's reduced susceptibility to foscarnet in cell culture assays.

Foscarnet-resistant viral strains can be generated in the laboratory through a process of in vitro selection. nih.gov This involves passaging the virus in cell culture in the presence of gradually increasing concentrations of foscarnet. nih.govresearchgate.netoup.com This method mimics the selective pressure that occurs during prolonged therapy in patients. For example, foscarnet-resistant HSV-1 isolates have been selected from a sensitive strain by exposure to the drug in cell culture. nih.gov Similarly, foscarnet-resistant HIV-1 was isolated after 13 cycles of passage in MT-2 cells with 400 microM foscarnet. nih.govasm.org These laboratory-generated mutants are crucial for studying the mechanisms of resistance and for confirming that a specific mutation is indeed responsible for the resistant phenotype through techniques like marker transfer. nih.govoup.com

Evolutionary Dynamics of Foscarnet Sodium Resistance Under Selective Pressure

The emergence of foscarnet resistance is an evolutionary process driven by the principles of mutation and selection. nih.govoup.com Within a large viral population, mutations in the DNA polymerase gene arise spontaneously at a certain frequency. nih.gov In the absence of the drug, these mutations may be neutral or even slightly deleterious, potentially reducing the virus's replicative fitness. nih.gov However, when a patient is treated with foscarnet, the drug exerts a strong selective pressure, inhibiting the replication of the wild-type, susceptible virus. nih.govfrontiersin.org

This allows viral variants with pre-existing resistance mutations to replicate more efficiently and eventually become the dominant population. nih.govfrontiersin.org The dynamics of this process can be rapid, with resistance sometimes detected after only a few weeks of therapy in severely immunocompromised patients. nih.gov The evolution of resistance can also be complex, with the sequential acquisition of multiple mutations or the interplay between different antiviral pressures influencing the genetic makeup of the viral population. nih.gov For example, in some cases, the withdrawal of foscarnet therapy can lead to the disappearance of resistance mutations, suggesting a fitness cost associated with them. nih.gov Studies with hypermutator herpesvirus strains have shown that an increased mutation rate can significantly accelerate the evolution of resistance to foscarnet. nih.govoup.com

Academic Strategies for Circumventing Foscarnet Sodium Resistance

Given the clinical challenge posed by foscarnet resistance, researchers are exploring various strategies to overcome it. A primary approach is the use of combination therapy. Combining foscarnet with an antiviral that has a different mechanism of action can suppress the emergence of resistance. oup.com For instance, combining foscarnet with the helicase-primase inhibitor pritelivir (B1678233) has been shown to prevent the acquisition of foscarnet resistance mutations in HSV-1 in vitro. oup.com

Another strategy involves the development of novel antiviral agents that are active against foscarnet-resistant strains. researchgate.net Because most foscarnet-resistant HSV-1 isolates remain sensitive or are even hypersensitive to cidofovir (B1669016) and ganciclovir (B1264), these drugs can sometimes be used as alternative treatments, provided there is no cross-resistance. nih.govcapes.gov.br Furthermore, understanding the structural and functional consequences of resistance mutations can aid in the rational design of new DNA polymerase inhibitors that can bind effectively to the mutated enzymes. researchgate.net The identification of suppressor mutations, where resistance to one drug reverses resistance to another, also presents a potential therapeutic avenue. For example, certain foscarnet resistance mutations in HIV-1 have been found to suppress resistance to zidovudine (B1683550) (AZT). jwatch.org

Preclinical and in Vitro Investigations of Foscarnet Sodium Antiviral Activity

Broad-Spectrum Antiviral Activity Profiling In Vitro

Foscarnet (B613817) demonstrates a broad range of antiviral activity in laboratory settings. researchgate.net It selectively inhibits the DNA polymerase of various herpesviruses, including cytomegalovirus (CMV), herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), and varicella-zoster virus (VZV). nih.govfda.gov Its mechanism of action involves blocking the pyrophosphate binding site on the viral DNA polymerase, thereby preventing the elongation of the viral DNA chain. patsnap.compatsnap.com A key feature of foscarnet is that it does not require phosphorylation by viral or cellular kinases to be active, a characteristic that distinguishes it from nucleoside analogs like acyclovir (B1169) and ganciclovir (B1264). fda.govdrugbank.com

Cell-Based Assays for Viral Replication Inhibition (e.g., EC50 determinations)

The potency of foscarnet's antiviral effect is quantified using cell-based assays that measure the concentration of the drug required to inhibit viral replication by 50% (EC50). These values can vary depending on the specific virus, cell type, and assay conditions. For instance, in vitro studies have reported EC50 values for foscarnet against CMV ranging from 0.05 to 0.8 mM. nih.gov The quantitative relationship between these in vitro susceptibility measures and the clinical response to therapy is still an area of ongoing investigation, and standardized testing methods are not yet fully established. fda.gov

Table 1: In Vitro Antiviral Activity of Foscarnet Sodium (EC50 Values)

| Virus | EC50 Range |

|---|---|

| Cytomegalovirus (CMV) | 0.05 - 0.8 mM nih.gov |

| Herpes Simplex Virus Type 1 (HSV-1) | Data not available in provided sources |

| Herpes Simplex Virus Type 2 (HSV-2) | Data not available in provided sources |

Activity Against Viral Strains with Resistance to Other Antivirals (e.g., Acyclovir, Ganciclovir)

A significant aspect of foscarnet's preclinical profile is its activity against viral strains that have developed resistance to other antiviral agents. patsnap.com Resistance to acyclovir in HSV and ganciclovir in CMV often arises from mutations in the viral thymidine (B127349) kinase (for acyclovir) or UL97 phosphotransferase (for ganciclovir), enzymes required for the activation of these drugs. drugbank.comnih.gov Since foscarnet's mechanism of action is independent of these enzymes, it generally retains its activity against such resistant strains. fda.govdrugbank.com

However, viral resistance to foscarnet can also occur, typically through mutations in the viral DNA polymerase gene that alter the drug's binding site. asm.org Strains with these mutations may exhibit cross-resistance to other DNA polymerase inhibitors. fda.gov Foscarnet is considered a treatment of choice for acyclovir-resistant HSV infections. cdc.gov

Synergistic and Antagonistic Interactions with Other Antiviral Agents In Vitro

The potential for combining foscarnet with other antiviral drugs has been explored in vitro to identify strategies that could enhance efficacy or overcome resistance.

Research on Rational Combinatorial Antiviral Strategies

In vitro studies have demonstrated that the combination of foscarnet and ganciclovir can result in enhanced, or synergistic, activity against CMV. fda.govdrugbank.com This synergistic effect provides a rationale for using combination therapy in clinical situations where monotherapy is failing or to potentially use lower doses of each drug to reduce toxicity. oup.comnih.gov The combination of foscarnet with ganciclovir has been investigated for the treatment of CMV retinitis in patients with AIDS. clinicaltrials.gov The differing toxicity profiles of the two drugs also support their combined use. nih.gov

Utilization and Validation of In Vivo Preclinical Models for Efficacy Research

Animal models play a crucial role in evaluating the in vivo efficacy and pharmacodynamics of antiviral agents like foscarnet before they are tested in humans.

Pharmacodynamic Endpoints in Defined Animal Models of Viral Infection

The antiviral activity of foscarnet has been confirmed in various animal models of herpesvirus infections. nih.gov For example, its efficacy has been demonstrated in guinea pig models of HSV infection. nih.gov In rabbit models, the pharmacokinetic profile of foscarnet has been studied in ocular tissues following intravitreal administration to inform its use in treating CMV retinitis. nih.gov Pharmacodynamic studies in animal models help to establish the relationship between drug exposure (pharmacokinetics) and the antiviral effect, guiding the selection of appropriate dosing regimens for clinical trials. nih.gov For instance, a study in a mouse model of influenza virus infection showed that a certain level of MEK inhibition was sufficient to significantly reduce the viral load. frontiersin.org While this study was not on foscarnet, it illustrates the principle of using pharmacodynamic endpoints in animal models to predict efficacy.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Foscarnet sodium |

| Acyclovir |

| Ganciclovir |

| Cidofovir (B1669016) |

| Valacyclovir |

| Famciclovir |

| Zidovudine (B1683550) |

| Penciclovir |

| Interferon |

| Leflunomide |

| Maribavir |

| Brincidofovir |

| Letermovir (B608528) |

| Artesunate |

| Digoxin |

| Digitoxin |

| Ouabain |

| Sunitinib |

| U0126 |

Cellular Permeation and Intracellular Concentration Studies of Foscarnet Sodium In Vitro

The antiviral efficacy of foscarnet sodium is contingent upon its ability to permeate cellular membranes and achieve sufficient intracellular concentrations to inhibit viral DNA polymerase. In vitro studies have provided insights into the kinetics and mechanisms of foscarnet's cellular uptake.

Research on exponentially growing, semi-synchronous human embryo cells has indicated that the penetration of foscarnet into the intracellular environment is a relatively slow process. nih.gov These studies have shown that it takes approximately 4 to 8 hours for foscarnet to reach constant levels within the cells. nih.gov The effects of foscarnet on the cell cycle have been observed to be reversible upon its removal from the culture medium, suggesting that the drug can diffuse out of the cells. nih.gov

The effective concentration of foscarnet required to inhibit the replication of human cytomegalovirus (HCMV) in vitro has been established in various cell culture systems. fda.gov These concentrations, which reflect the necessary intracellular levels for antiviral activity, typically range from 100 to 300 µmol/L. fda.gov

Further investigations into the cellular uptake of foscarnet have been conducted using formulations such as foscarnet-chitosan nanoparticles. unito.it Studies on human lung fibroblasts (HELFs) infected with HCMV have shown that these nanoparticles are not internalized by the cells. unito.it Instead, it is suggested that foscarnet is released from these formulations in the extracellular space and subsequently penetrates the cells as a free drug to exert its antiviral effect. unito.it

The precise mechanisms governing the transport of foscarnet across the cell membrane in human cells are not fully elucidated. However, studies in rat intestinal tissue have suggested a dual mechanism involving both passive diffusion and carrier-mediated transport. researchgate.net This carrier-mediated process is thought to involve the Na+-phosphate co-transport system. researchgate.net While these findings in a non-human model provide a potential framework, further research is needed to confirm the specific transporters and kinetics in relevant human cell types.

The following table summarizes the effective concentrations of foscarnet sodium observed in in vitro studies against various viruses.

| Virus | Cell Type | Effective Concentration (EC50) | Reference |

| Cytomegalovirus (CMV) | Various | 50-800 µM (Mean: 269 µM) | fda.gov |

| Ganciclovir-resistant CMV | Various | 190 µM | fda.gov |

| Herpes Simplex Virus 1 & 2 (HSV-1, HSV-2) | Various | 10-130 µM | fda.gov |

| HSV-TK negative mutant | Various | 67 µM | fda.gov |

| HSV-DNA polymerase mutants | Various | 5-443 µM | fda.gov |

It is important to note that foscarnet does not require intracellular phosphorylation to become active, which distinguishes it from nucleoside analogue antivirals. nih.gov Its direct action on the viral DNA polymerase means that its cellular permeation and subsequent concentration at the site of viral replication are the critical determinants of its antiviral activity.

Chemical Synthesis, Derivatization, and Structure Activity Relationship Sar of Foscarnet Sodium

Synthetic Methodologies for Foscarnet (B613817) Sodium and its Analogs

Historical and Contemporary Synthetic Routes to Phosphonoformates

The synthesis of phosphonoformates, including foscarnet sodium, has evolved over time, with the Arbuzov reaction being a cornerstone of historical and contemporary methods. asm.orgresearchgate.net One of the earliest described procedures for preparing triethyl phosphonoformate involves an Arbuzov reaction between ethyl chloroformate and triethyl phosphite (B83602). asm.org This foundational reaction involves the nucleophilic attack of the phosphite on the alkyl halide, forming a quasi-phosphonium intermediate, which then dealkylates to yield the phosphonate (B1237965) ester. researchgate.net The reactivity of the halide in this reaction follows the order of R-I > R-Br > R-Cl. mdpi.com Subsequently, the resulting triethyl phosphonoformate can be hydrolyzed to produce trisodium (B8492382) phosphonoformate, the active form of the drug. asm.org

Contemporary synthetic strategies continue to utilize the principles of the Michaelis-Arbuzov reaction, often with modifications to improve efficiency and yield. researchgate.netmdpi.com For instance, the reaction can be catalyzed by Lewis acids such as LaCl3 or BiCl3, allowing the reaction to proceed at lower temperatures. mdpi.com Other advancements include the use of ultrasound, microwave assistance, and photochemical methods to drive the reaction. mdpi.com A solid-phase synthesis strategy has also been developed for preparing phosphonoformate oligodeoxyribonucleotides, which involves the condensation of a phosphinoamidite monomer with a protected deoxynucleoside on a solid support, followed by oxidation to the phosphonoformate. nih.gov

Optimization of Synthetic Pathways for Improved Yield and Purity

Optimizing the synthesis of foscarnet sodium is crucial for pharmaceutical production to maximize yield and ensure high purity. azom.com A key focus of optimization has been on the purification of the final product. One protocol describes an improved yield of pure trisodium phosphonoformate (Na3TPFA) by carefully controlling the reaction conditions and purification steps. This involves the hydrolysis of trimethyl phosphonoformate (Me3TPFA) with a strong base like sodium hydroxide (B78521), followed by a series of precipitation and washing steps using methanol (B129727) and water to isolate the pure salt. google.com The choice of starting material is also critical; using trimethyl phosphonoformate as the starting material has been shown to produce a higher yield and fewer impurities compared to using triethyl phosphonoformate. google.com

Further refinements in the synthetic process aim to minimize side product formation and improve reaction efficiency. azom.com For instance, in the synthesis of α-aryl phosphonoacetates, a related class of compounds, optimization of reaction concentration, solvent, and catalyst has been shown to significantly improve isolated yields. acs.org Moving from a 0.1 M to a 0.2 M reaction concentration resulted in an 11% improvement in the yield of the desired product. acs.org The use of specific ligands, such as BrettPhos, and bases like cesium carbonate, has also been identified as critical for achieving clean reaction profiles and high conversion rates. acs.org Additionally, modern drying techniques, such as using an Agitated Nutsche Filter Dryer (ANFD), can enhance yield by efficiently isolating the solid product and minimizing product loss during transfers. azom.com

Rational Design and Synthesis of Foscarnet Sodium Derivatives and Prodrugs

Synthesis of Acyloxyalkyl Esters of Trisodium Phosphonoformate

To overcome the poor cellular permeability of foscarnet, which is due to its multiple negative charges at physiological pH, researchers have synthesized various prodrugs, including acyloxyalkyl esters. capes.gov.brlookchem.com These lipophilic derivatives are designed to be more membrane-soluble and are intended to release the active foscarnet molecule after enzymatic cleavage within the cell. nih.govresearchgate.net

A general synthetic route to these esters involves the conversion of bis(trimethylsilyl) (alkoxycarbonyl)phosphonates to their corresponding disilver salts. These salts are then reacted with iodoalkyl acrylates to yield the desired bis(acyloxyalkyl) phosphonates. capes.gov.brnih.gov Another approach involves the coupling of bis(trimethylsilyl) acylphosphonates with iodoalkyl esters via their silver salts. researchgate.net The S-(pivaloyl)thioethyl (t-butyl-SATE) group, a bioreversible moiety, has also been incorporated into foscarnet esters to facilitate intracellular delivery. nih.govresearchgate.net Additionally, a new enzyme-labile group, the S-acyl-3-thiopropyl (SATP) group, has been synthesized from allylic esters of phosphonate and introduced onto the phosphonate part of foscarnet to create potential lipophilic prodrugs. kuleuven.be

Development of Novel Salt Forms for Altered Solubility and Release Kinetics (e.g., Benzathine Foscarnet)

The development of new salt forms of foscarnet aims to modify its physicochemical properties, such as aqueous solubility and dissolution rate, to create long-acting formulations. rsc.orgnih.govrsc.org Benzathine foscarnet is a notable example, synthesized to have much lower aqueous solubility than the commonly used sodium salt. rsc.orgnih.govrsc.org This property makes it a candidate for a potential long-acting intravitreal drug depot. rsc.orgnih.gov

The synthesis of benzathine foscarnet is achieved through a straightforward salt metathesis reaction. rsc.orgnih.gov In a typical procedure, aqueous solutions of foscarnet sodium hexahydrate and N,N'-dibenzylethylenediamine diacetate (benzathine diacetate) are mixed and stirred at room temperature. rsc.orgnih.gov The resulting solid product, benzathine foscarnet, is then isolated by filtration, recrystallized from deionized water, and dried. rsc.org This process yields needle-shaped microcrystals. rsc.org The aqueous solubility of the synthesized benzathine foscarnet (1:1) was found to be 14.2 mM, which is intermediate between the solubilities of sodium foscarnet and calcium foscarnet. rsc.orgnih.govrsc.org

Structure-Activity Relationship (SAR) Studies for Foscarnet Sodium Derivatives

Structure-activity relationship (SAR) studies of foscarnet derivatives have provided valuable insights into the structural requirements for antiviral activity. Foscarnet itself acts as a structural mimic of the pyrophosphate anion, selectively inhibiting the pyrophosphate binding site on viral DNA polymerases. wikipedia.orgpatsnap.com Modifications to the core phosphonoformate structure can have a significant impact on this activity.

Studies have shown that the nature of the substituent at the 5-position of 2'-deoxyuridine (B118206) in phosphonoformate conjugates is critical for antiviral activity against herpesviruses. nih.gov Only derivatives with 5-iodo-, 5-(2-bromovinyl)-, and 5-(2-chloroethyl)-substituents showed inhibitory effects. nih.gov Furthermore, the type-specificity against Herpes Simplex Virus (HSV)-1 and HSV-2 was also determined by this substituent. nih.gov In another study, sterol phosphonoformate diester analogs were synthesized to enhance intracellular delivery. portlandpress.com It was found that substituting a phenyl group with cholesterol in dimethyl-cholesterol-phosphonoformate significantly enhanced antiviral activity, suggesting that the sterol moiety may facilitate intracellular hydrolysis by cholesterol esterase. portlandpress.com

The development of prodrugs has also been a key area of SAR studies. The synthesis of various di- and triester derivatives of phosphonoformate revealed that while these compounds could be designed to be lipophilic, many of the alkyl di- and triesters were poorly active or inactive against HIV. nih.gov However, conjugates of foscarnet with zidovudine (B1683550) (AZT) did show significant anti-HIV activity, although this was likely due to the release of AZT in the cell culture medium. nih.gov Similarly, the anti-HIV activity of selected (acyloxy)alkyl esters of foscarnet was investigated, with only a dichlorophenyl analog showing dose-dependent inhibition. capes.gov.brnih.gov These findings highlight the delicate balance between achieving sufficient lipophilicity for cell penetration and ensuring the prodrug is efficiently converted to the active parent compound intracellularly. capes.gov.brnih.govnih.gov The table below summarizes the activity of some foscarnet derivatives.

Table 1: Antiviral Activity of Selected Foscarnet Derivatives

Table 2: List of Compounds Mentioned

Correlation of Chemical Modifications with Molecular Target Binding and Antiviral Potency

Foscarnet sodium, a structural analog of inorganic pyrophosphate, exerts its antiviral effect by directly inhibiting the pyrophosphate binding site on viral DNA polymerases. nih.govwikipedia.org This mechanism is highly specific, and research into its structure-activity relationship (SAR) has revealed that the core phosphonoformate structure is critical for its activity. nih.gov Modifications to the foscarnet molecule have been extensively explored, primarily with the goal of creating prodrugs to enhance pharmacokinetic properties or to develop conjugates with synergistic antiviral effects.

Studies on ester derivatives of phosphonoformic acid have shown that modification of the acidic groups generally leads to a loss of direct inhibitory activity at the enzyme level. Research on a series of aliphatic and aromatic mono-, di-, and triesters of foscarnet demonstrated that none of the ester derivatives inhibited the isolated herpes simplex virus type 1 (HSV-1) DNA polymerase. nih.gov This suggests that all three acidic groups of the parent compound must be free to achieve binding and inhibition of the viral enzyme. nih.gov However, some of these esters displayed antiviral activity in cell-based assays and in vivo models. nih.gov For instance, mono- and diesters with an aromatic phosphonic ester group were active in plaque-reduction assays, while monoesters with a free carboxylic group and diesters with an aromatic carboxylic ester function showed activity against cutaneous HSV-1 infection. nih.gov This activity is attributed to the intracellular hydrolysis of the esters back to the parent foscarnet molecule. nih.govnih.gov

While esterification can lead to increased antiviral potency in some cases, it can also be accompanied by higher cellular toxicity. In a study involving 44 foscarnet esters tested against influenza A virus, a few phenyl esters were found to be more potent than foscarnet itself. nih.gov However, this enhanced potency was coupled with increased toxicity, resulting in less selective antiviral agents. nih.gov

Another derivatization strategy involves creating conjugates of foscarnet with other active antiviral agents. The synthesis of conjugates between foscarnet (PFA) and zidovudine (AZT), a nucleoside reverse transcriptase inhibitor, has been explored. researchgate.net These PFA-AZT conjugates demonstrated significant anti-HIV activity, indicating a potential for dual-action therapeutics. researchgate.net Similarly, coupling phosphonoformic acid with 5-bromo-2'-deoxyuridine (B1667946) (BUdR) yielded a derivative with high activity against HSV-1 and HSV-2. nih.gov

The following table summarizes the findings from studies on various foscarnet derivatives.

| Derivative Type | Modification Detail | Effect on Direct Enzyme Inhibition | Observed Antiviral Potency | Mechanism of Action | Reference |

|---|---|---|---|---|---|

| Aliphatic & Aromatic Esters | Mono-, di-, and triesters | Inactive | Active in cell culture and in vivo models for some aromatic esters | Intracellular hydrolysis to foscarnet | nih.gov |

| Phenyl Esters | Esterification with phenyl groups | Inactive | More potent than foscarnet against influenza A, but with higher toxicity | Presumed intracellular hydrolysis to foscarnet | nih.gov |

| Nucleoside Conjugates | Coupled with 5-bromo-2'-deoxyuridine (BUdR) | Not specified, but likely requires hydrolysis | Highly active against HSV-1 and HSV-2 | May involve hydrolysis to parent compounds or an intrinsic activity | nih.gov |

| Nucleoside Conjugates | Conjugated with Zidovudine (AZT) | Not specified | Significant anti-HIV activity | Combined action of both antiviral agents | researchgate.net |

Pharmacological Research Pertaining to Foscarnet Sodium Mechanistic & Theoretical

Pharmacokinetic Modeling and Simulation Research

Pharmacokinetic modeling is a crucial tool for understanding and predicting the behavior of a drug in the body. For foscarnet (B613817) sodium, this research has been essential in characterizing its absorption, distribution, metabolism, and excretion (ADME) profile.

Theoretical Models of Absorption and Distribution Pathways

Foscarnet sodium exhibits poor oral bioavailability, estimated to be between 12% and 22%, necessitating its administration via intravenous infusion. drugbank.comnih.gov Theoretical models of drug absorption, such as compartmental and transit (CAT) and physiologically based pharmacokinetic (PBPK) models, help to explain this limited oral absorption. researchgate.netnih.gov These models consider various physiological factors, including gastrointestinal transit times, pH, and drug solubility, which collectively influence a drug's ability to be absorbed from the gut into the systemic circulation. ugm.ac.idmdpi.com

Once in the bloodstream, foscarnet sodium's distribution can be described by multi-compartment pharmacokinetic models. nih.gov Research indicates that its disposition can be characterized by a tri-exponential equation, suggesting distribution into different tissue compartments at varying rates. nih.gov The volume of distribution for foscarnet ranges from approximately 0.41 to 0.52 L/kg. nih.gov Furthermore, foscarnet distributes to the cerebrospinal fluid, with concentrations reported to be between 10% and 70% of concurrent plasma concentrations. medicines.org.ukmedsafe.govt.nz

Research on Renal Excretion and Tubular Handling Mechanisms

The primary route of elimination for foscarnet sodium is renal excretion, with approximately 80% to 90% of an administered dose being excreted unchanged in the urine. hres.castanford.edu Research has focused on elucidating the specific mechanisms of its renal handling. Studies have shown that foscarnet is primarily eliminated via glomerular filtration. medsafe.govt.nznih.gov

Investigations into tubular handling have explored the potential for tubular secretion and reabsorption. One study, using probenecid (B1678239) as an inhibitor of the organic acid secretory pathway, concluded that foscarnet is not significantly transported via this pathway in the proximal tubule. nih.gov However, some research suggests the possibility of tubular reabsorption. stanford.edu Foscarnet has been shown to competitively inhibit sodium-phosphate cotransport at the renal cortical brush border membrane, which could potentially decrease tubular reabsorption and increase phosphate (B84403) excretion. stanford.edu Additionally, studies in rats have indicated that foscarnet can inhibit the tubular reabsorption of lithium. cas.cz The prolonged terminal half-life of foscarnet, determined by urinary excretion to be approximately 87.5 hours, is thought to be due to its release from bone. nih.govfda.gov

Pharmacodynamic Modeling of Foscarnet Sodium Antiviral Effects

Pharmacodynamic modeling aims to quantify the relationship between drug concentration and its pharmacological effect. For foscarnet sodium, this involves correlating its concentration with the inhibition of viral replication.

Research on Protein Binding Characteristics of Foscarnet Sodium

The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter, as only the unbound fraction is typically pharmacologically active. In vitro studies have demonstrated that foscarnet sodium exhibits low binding to human plasma proteins. medicines.org.uk The protein binding is reported to be between 14% and 17% at plasma drug concentrations ranging from 1 to 1000 µM. fda.govdrugs.comwikidoc.org This low level of protein binding suggests that clinically significant drug interactions due to displacement from protein binding sites are unlikely. hres.ca

Investigations into Foscarnet Sodium's Potential for Tissue Deposition in Research Models

A notable characteristic of foscarnet sodium is its propensity to deposit in mineralized tissues, particularly bone. hiv.gov Autoradiographic studies in animal models have shown a pronounced affinity of foscarnet for bone tissue. medicines.org.uk This deposition is thought to be due to its structural similarity to phosphate, allowing it to be incorporated into the hydroxyapatite (B223615) matrix of bone. hpra.ie Postmortem data from human clinical trials have provided evidence of foscarnet accumulation in human bone, although the full extent of this deposition has not been quantified. fda.govpfizer.comwikidoc.org This deposition in bone is believed to contribute to the long terminal elimination half-life of the drug. nih.govfda.gov

Research in rat models has also shown that foscarnet can adversely affect the development of tooth enamel. medicines.org.ukmedsafe.govt.nz In vitro and in vivo studies in rats have demonstrated that foscarnet, as an inhibitor of NaPi transport, can block the mineralization of osteoid formation. nih.gov

Table 2: Pharmacokinetic Parameters of Foscarnet Sodium in Adults

| Parameter | Value |

|---|---|

| Oral Bioavailability | 12-22% drugbank.com |

| Volume of Distribution | 0.41-0.52 L/kg nih.gov |

| Protein Binding | 14-17% fda.govdrugs.com |

| Renal Excretion (unchanged) | 80-90% hres.castanford.edu |

| Terminal Half-Life (urinary excretion) | ~87.5 hours nih.govfda.gov |

| Cerebrospinal Fluid/Plasma Ratio | 0.1-0.7 medicines.org.ukmedsafe.govt.nz |

Molecular Interactions and Combination Therapies Research with Foscarnet Sodium

Investigation of Molecular Mechanisms Underlying Drug-Drug Interactions

Foscarnet (B613817) sodium's interactions with other drugs are a critical area of research, primarily focusing on its potential for nephrotoxicity and electrolyte disturbances. mims.comnih.gov The molecular mechanisms underlying these interactions often involve competition for cellular transport systems and the chelation of divalent metal ions.

Competition for Cellular Transport Systems

While specific studies on foscarnet's competition for cellular transport systems are not extensively detailed in the provided results, the information suggests that such competition is a likely mechanism for certain drug interactions. For instance, foscarnet may decrease the excretion rate of other drugs that are eliminated via the same renal pathways, potentially leading to higher serum levels and increased risk of toxicity. drugbank.com This is a common mechanism for drug-drug interactions involving renally excreted drugs. The co-administration of foscarnet with other nephrotoxic drugs like aminoglycosides, amphotericin B, and cyclosporine can increase the risk of renal impairment, which may be partly due to competition for renal clearance mechanisms. mims.comnih.gov

Research has also explored the role of sodium-dependent phosphate (B84403) cotransporters in the uptake of substances. One study noted that phosphonoformic acid (PFA), the active form of foscarnet, can competitively inhibit the type IIa sodium-dependent phosphate cotransporter (NaPi-IIa). nih.gov This interaction suggests a potential for competition with other substrates of this transporter.

Research on Chelation of Divalent Metal Ions and its Biological Implications

Foscarnet sodium has a known propensity to chelate divalent metal ions, such as calcium (Ca²⁺) and magnesium (Mg²⁺), forming stable coordination compounds. nih.govnih.govfda.gov This chelation is a direct molecular interaction that has significant biological implications.

The chelation of these ions can lead to acute, dose-related decreases in ionized serum calcium and magnesium. nih.govasm.org This is a direct physicochemical interaction where foscarnet binds to these free ions in the bloodstream. The reduction in ionized calcium can lead to symptoms such as perioral tingling, numbness, and paresthesias. nih.govfda.gov

Research has shown a linear relationship between circulating plasma foscarnet concentrations and the extent of ionized hypocalcemia and hypomagnesemia. asm.org This effect is a direct consequence of the chemical properties of the foscarnet molecule. The chelation of divalent cations is a key mechanism behind some of the adverse effects associated with foscarnet therapy. nih.govnih.gov

Academic Research on Rational Combination Antiviral Therapies

Academic research has focused on combining foscarnet sodium with other antiviral agents to enhance efficacy, particularly against resistant viral strains.

In Vitro Studies on Synergistic Antiviral Effects

In vitro studies have demonstrated that the combination of foscarnet and ganciclovir (B1264) exhibits enhanced, or synergistic, activity against cytomegalovirus (CMV). drugbank.comcapes.gov.br This means that the combined effect of the two drugs is greater than the sum of their individual effects. Studies have also shown that the combination of foscarnet with zidovudine (B1683550) can result in additive or synergistic effects against human immunodeficiency virus (HIV). nih.gov

The combination of foscarnet with acyclovir (B1169) has also been shown to be non-antagonistic in cell culture. fda.gov Furthermore, combining foscarnet with other acyclic purine (B94841) nucleoside analogs has demonstrated synergistic or additive effects against human herpesviruses in cell culture. asm.org

The following table summarizes the in vitro combination effects of foscarnet with other antiviral agents:

Table 1: In Vitro Antiviral Effects of Foscarnet Sodium in Combination Therapies| Combination | Virus | Observed Effect | Reference(s) |

|---|---|---|---|

| Foscarnet + Ganciclovir | Cytomegalovirus (CMV) | Synergistic/Enhanced | drugbank.comcapes.gov.br |

| Foscarnet + Zidovudine | Human Immunodeficiency Virus (HIV) | Additive/Synergistic | nih.gov |

| Foscarnet + Acyclovir | Herpes Simplex Virus (HSV) | Non-antagonistic | fda.gov |

Mechanistic Basis of Enhanced Efficacy in Combined Regimens

The enhanced efficacy of foscarnet in combination therapies stems from its unique mechanism of action, which differs from many other antiviral drugs. Foscarnet is a pyrophosphate analog that directly inhibits viral DNA polymerase by binding to the pyrophosphate-binding site. drugbank.compatsnap.compatsnap.com Unlike nucleoside analogs such as acyclovir and ganciclovir, foscarnet does not require activation via phosphorylation by viral kinases. drugbank.compatsnap.com

This distinction is crucial for its effectiveness in combination therapy, particularly against resistant viruses. For example, CMV strains resistant to ganciclovir, often due to mutations in the UL97 kinase, may remain sensitive to foscarnet. drugbank.com Similarly, herpes simplex virus (HSV) strains resistant to acyclovir due to deficient thymidine (B127349) kinase can be susceptible to foscarnet. drugbank.com

When used in combination, foscarnet and ganciclovir can target the viral replication process at two different points. While ganciclovir, once phosphorylated, acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) incorporation into the elongating DNA chain, foscarnet directly inhibits the DNA polymerase enzyme itself. This dual mechanism can lead to a more potent antiviral effect. drugbank.comjscimedcentral.com The synergistic effect observed with foscarnet and ganciclovir is likely due to their different but complementary mechanisms of inhibiting viral DNA synthesis. oup.com

The following table lists the compound names mentioned in the article:

Advanced Research Methodologies and Technologies Applied to Foscarnet Sodium

Development and Validation of Analytical Assays for Foscarnet (B613817) Sodium in Research Samples

The accurate quantification of foscarnet sodium in various research samples is crucial for its development and quality control. To this end, sophisticated analytical assays have been developed and validated, primarily relying on chromatographic techniques.

Ion Chromatography and High-Performance Liquid Chromatography Techniques

Ion chromatography (IC) with suppressed conductivity detection has emerged as a robust method for the analysis of foscarnet sodium. mdpi.comresearchgate.net This technique is particularly well-suited for the highly hydrophilic nature of foscarnet. mdpi.com A validated IC method demonstrated a linear range of at least 5 to 100 mg/L with high repeatability (relative standard deviation, RSD ≤ 0.3%). mdpi.com The method employed an isocratic carbonate-bicarbonate eluent system. mdpi.comresearchgate.net Another study established a gradient ion chromatography method using a potassium hydroxide (B78521) eluent generator, achieving a linear range of 2-100 μg/mL for foscarnet sodium. researchgate.net This method proved to be specific and sensitive for determining the content and impurities in foscarnet sodium injections. researchgate.net

High-performance liquid chromatography (HPLC) is another widely used technique for foscarnet sodium analysis. An isocratic HPLC method with UV detection at 232 nm was developed and validated for quantifying foscarnet in aqueous solutions. nih.govresearchgate.net This method utilized a reversed-phase C18 column and a mobile phase consisting of methanol (B129727) and water containing tetrahexylammonium (B1222370) hydrogen sulphate. nih.govresearchgate.net It demonstrated linearity in the range of 50 to 4000 microg/mL. nih.govresearchgate.net Additionally, a stability-indicating RP-HPLC method was developed using a phosphate (B84403) buffer and acetonitrile (B52724) mobile phase, with UV detection at 225 nm. scholarsresearchlibrary.com This method was validated according to ICH guidelines and showed linearity between 0.25-1.5 ppm. scholarsresearchlibrary.com

| Technique | Detector | Column | Mobile Phase/Eluent | Linear Range | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Ion Chromatography (IC) | Suppressed Conductivity | Not specified | Isocratic carbonate–bicarbonate | 5 to 100 mg/L | High repeatability (RSD ≤ 0.3%) | mdpi.com |

| Ion Chromatography (IC) | Suppressed Conductivity | Ionpac AG18 + AS18 | Gradient potassium hydroxide | 2-100 μg/mL | Specific and sensitive for content and impurities | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | UV (232 nm) | Reversed-phase C18 | Methanol:water (30:70 v/v) with 1 mm tetrahexylammonium hydrogen sulphate | 50 to 4000 µg/mL | Intra-assay precision ≤2.52%, inter-assay precision ≤3.49% | nih.govresearchgate.net |

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | UV (225 nm) | ODS C18 (4.6 x 150mm, 5µm) | Phosphate buffer:Acetonitrile (40:60% v/v) | 0.25-1.5 ppm | Stability-indicating method | scholarsresearchlibrary.com |

Quality by Design (QbD) Approaches in Analytical Method Development

The concept of Quality by Design (QbD) has been increasingly applied to the development of analytical methods for foscarnet sodium to ensure robustness and reliability. mdpi.comresearchgate.netresearchgate.net This systematic approach involves defining a method's objectives and understanding the variables that can impact its performance. biomedres.us

A notable application of QbD was in the development of a modernized ion chromatography assay for foscarnet sodium injection. mdpi.comresearchgate.net This process incorporated Design of Experiments (DoE) and multivariate data analysis to establish a design space and a robust setpoint for the method. mdpi.comresearchgate.netresearchgate.net The QbD approach helped in identifying critical method parameters and their acceptable ranges, leading to a rugged assay that is easily transferable between laboratories. mdpi.com The resulting method demonstrated recoveries of 98.2–100.5% for both the drug substance and the formulated product under various conditions, confirming its intermediate precision. mdpi.comresearchgate.net The application of QbD principles mitigates risks and optimizes the performance of quality control protocols in pharmaceutical manufacturing. researchgate.net

Computational Chemistry and Molecular Dynamics Simulations

Computational methods have provided significant insights into the molecular behavior of foscarnet sodium and its interactions with biological targets.

Ligand-Protein Docking and Binding Energy Calculations

Molecular docking studies have been employed to investigate the interaction of foscarnet with its primary target, viral DNA polymerase. medchemexpress.com Foscarnet acts as a pyrophosphate analog, binding to the pyrophosphate-binding site on the viral enzyme and inhibiting its activity. lktlabs.compatsnap.comwikipedia.org This binding prevents the cleavage of pyrophosphate from deoxynucleotide triphosphates, thereby halting DNA synthesis. patsnap.com

Computational docking and binding energy calculations help in understanding the specific interactions that stabilize the foscarnet-polymerase complex. The binding energy is influenced by factors such as the ionization state, charged groups, and the spatial configuration of the molecule. frontiersin.org These computational approaches are valuable for predicting the binding affinity and for the rational design of new antiviral agents.

Conformational Analysis of Foscarnet Sodium and its Molecular Targets

Conformational analysis of foscarnet sodium and its molecular targets is essential for understanding its mechanism of action. Foscarnet induces a closed and un-translocated conformational state in the DNA polymerase, effectively trapping the enzyme. lktlabs.com Molecular dynamics simulations have been utilized to study the structural flexibility and stability of ligand-protein complexes. gsconlinepress.com These simulations can reveal the dynamic motions of the complex and provide insights into the conformational changes that occur upon binding. While specific molecular dynamics studies on foscarnet were not detailed in the provided results, the general application of these techniques is crucial for understanding drug-target interactions.

Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-EM) for Foscarnet Sodium-Target Complexes

Structural biology techniques, particularly X-ray crystallography, have been instrumental in elucidating the three-dimensional structure of foscarnet and its complexes. The crystal structure of foscarnet sodium has been determined, providing precise information about its molecular geometry. drugfuture.com

Furthermore, the crystal structure of benzathine foscarnet, a salt form of foscarnet, has been solved using single-crystal X-ray diffraction. nih.govrsc.org This analysis revealed a monoclinic crystal system with one benzathine ion and one foscarnet ion per unit cell. rsc.org While the direct structural determination of a foscarnet-viral DNA polymerase complex via X-ray crystallography or cryo-electron microscopy (Cryo-EM) was not explicitly detailed in the search results, these techniques are fundamental in structural biology for visualizing such interactions at an atomic level. who.int The structural information obtained is critical for understanding the molecular basis of foscarnet's antiviral activity and for guiding the development of new inhibitors. who.intnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Empirical Formula | C₁₇H₂₃N₂O₅P | nih.gov |

| Formula Weight | 366.34 | nih.gov |

| Temperature (K) | 100.00 (10) | nih.gov |

| Crystal System | Monoclinic | rsc.org |

Application of Omics Technologies in Foscarnet Sodium Response Studies

The advent of advanced "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of drug-host and drug-pathogen interactions. nih.govresearchgate.net These high-throughput methodologies allow for a comprehensive, system-wide analysis of the molecular changes that occur in response to a therapeutic agent. In the context of foscarnet sodium, omics technologies are instrumental in elucidating the intricate mechanisms of viral resistance, identifying potential biomarkers for treatment response, and exploring the broader cellular impact of the drug.

Genomic Approaches to Foscarnet Resistance

Genomic analysis has been the cornerstone of understanding resistance to foscarnet sodium. Research has predominantly focused on identifying mutations within the viral genome that reduce the drug's efficacy. Foscarnet functions by directly inhibiting viral DNA polymerase, and thus, the gene encoding this enzyme is the primary site for resistance-conferring mutations. patsnap.compfizer.com

In Cytomegalovirus (CMV), resistance is almost exclusively linked to amino acid substitutions in the UL54 gene, which encodes the viral DNA polymerase. cda-amc.cauw.edu Similarly, in Herpes Simplex Virus (HSV), mutations are found in the homologous UL30 gene. pfizer.com Early genotypic testing focused on specific, well-characterized regions of the DNA polymerase gene known to be hotspots for mutations. nih.gov

However, more recent and comprehensive genomic sequencing has revealed that resistance mutations can occur in a wider range of domains than previously appreciated. For instance, studies have identified mutations in atypical domains of the CMV UL54 gene, such as the amino terminal 1 and palm 2 domains, which also confer foscarnet resistance. nih.govnih.gov This highlights the power of whole-genome or targeted deep sequencing to provide a complete map of resistance-associated mutations. The incidence of foscarnet resistance has been shown to increase with the duration of therapy. nih.gov

Detailed research findings have pinpointed specific amino acid changes and their impact on drug susceptibility. These findings are crucial for the clinical interpretation of genotypic resistance tests and for guiding therapeutic decisions when initial treatment fails. cda-amc.canih.gov

Table 1: Documented Mutations in the CMV DNA Polymerase (UL54) Gene Conferring Foscarnet Resistance

| Gene | Amino Acid Substitution | Structural Domain | Key Finding | Citation |

|---|---|---|---|---|

| UL54 | S290R | Amino terminal 1 | Newly confirmed to confer foscarnet resistance and slightly decreased ganciclovir (B1264) susceptibility. nih.gov | nih.govnih.gov |

| UL54 | E951D | Palm 2 | Newly confirmed to confer foscarnet resistance. nih.gov | nih.govnih.gov |

| UL54 | N495K | Not specified | Known to confer foscarnet resistance. nih.gov | nih.gov |

| UL54 | T552N | Not specified | Known to confer foscarnet resistance. nih.gov | nih.gov |

| UL54 | T838A | Not specified | Known to confer foscarnet resistance. nih.gov | nih.gov |

| UL54 | E756Q | Palm/Finger | Confirmed foscarnet resistance mutation. nih.gov | nih.govnih.gov |

| UL54 | V787L | Palm/Finger | Confirmed foscarnet resistance mutation. nih.gov | nih.govnih.gov |

| UL54 | Q783R | Palm/Finger | Only slightly affected foscarnet susceptibility. nih.gov | nih.gov |

| UL54 | V798A | Palm/Finger | Only slightly affected foscarnet susceptibility. nih.gov | nih.gov |

Transcriptomic, Proteomic, and Metabolomic Perspectives

While genomics provides the blueprint for resistance, other omics technologies offer a more dynamic view of the cellular response to foscarnet sodium.

Transcriptomics : This technology analyzes the expression of thousands of genes simultaneously. In the context of foscarnet, transcriptomic studies could reveal how viral and host cell gene expression patterns change upon drug exposure. This might identify compensatory pathways that the virus attempts to activate to survive the drug-induced stress or host pathways that are perturbed by the treatment, potentially leading to off-target effects.

Proteomics : As the functional endpoint of gene expression, proteomics—the large-scale study of proteins—can directly verify the consequences of genomic mutations. For example, proteomics can confirm the expression of a mutated DNA polymerase and could be used to study how the mutation alters the protein's structure and its binding affinity for foscarnet. Furthermore, proteomics can identify broader changes in the host cell proteome, revealing proteins and pathways involved in the antiviral response or drug toxicity.

Metabolomics : Metabolomics is the comprehensive analysis of small molecules (metabolites) within a biological system. frontiersin.org Foscarnet is a structural mimic of pyrophosphate, a key molecule in numerous metabolic reactions. patsnap.comwikipedia.orgscbt.com Metabolomics offers a powerful tool to investigate how foscarnet's presence perturbs the cellular metabolome. Such studies could identify specific metabolic signatures associated with drug efficacy or resistance. For example, analyzing the metabolic profiles of foscarnet-sensitive versus foscarnet-resistant viral strains could uncover novel resistance mechanisms beyond DNA polymerase mutations. It could also be applied to identify biomarkers of drug-induced effects on the host, such as changes in urinary metabolites that signal early renal impairment. frontiersin.org

The integration of these multi-omics approaches provides the most holistic understanding of foscarnet's effects. By combining genomic data on resistance mutations with transcriptomic, proteomic, and metabolomic data on the functional consequences, researchers can build a comprehensive model of foscarnet action and resistance, paving the way for improved diagnostics and the development of next-generation antiviral strategies. nih.govfrontiersin.org

Emerging Research Areas and Future Directions for Foscarnet Sodium

Exploration of Novel Molecular Targets for Foscarnet (B613817) Sodium Activity

While the primary target of foscarnet is viral DNA polymerase, research is beginning to uncover other potential molecular interactions that could contribute to its biological effects. patsnap.comdrugbank.com Foscarnet's mechanism is distinct in that it does not require activation by viral kinases, making it effective against viruses that have developed resistance to other antivirals through mutations in these enzymes. patsnap.com This inherent characteristic suggests that its interactions extend beyond the well-documented inhibition of the pyrophosphate binding site on viral DNA polymerase. wikipedia.orgdrugbank.com

Recent studies are investigating these alternative molecular pathways to better understand the full spectrum of foscarnet's activity. The exploration of these novel targets may reveal new therapeutic opportunities and provide a more comprehensive picture of its pharmacological profile.

Design of Foscarnet Sodium Derivatives for Circumventing Antiviral Resistance

The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. nih.gov While foscarnet is often effective against viruses resistant to other drugs like acyclovir (B1169) and ganciclovir (B1264), resistance to foscarnet itself can develop through mutations in the viral DNA polymerase gene. wikipedia.orgnih.govnih.gov This has prompted research into the design and synthesis of foscarnet derivatives to overcome these resistance mechanisms.

One approach involves creating prodrugs, which are modified versions of the active drug that can be converted into the active form within the body. For example, esters of phosphonoformic acid and phosphonoformate-amino acid conjugates have been synthesized and studied for their potential to act as slowly releasing foscarnet prodrugs. acs.org The goal of these derivatives is to improve the drug's pharmacokinetic properties, enhance its delivery to target cells, and maintain efficacy against resistant viral strains. By altering the chemical structure of foscarnet, researchers aim to create new compounds that can bypass the resistance mechanisms developed by the virus.

Repurposing Research: Investigation of Foscarnet Sodium in Other Therapeutic Areas (Non-Clinical)

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising avenue for accelerating the development of new treatments. nih.govresearchgate.net Non-clinical research has begun to explore the potential of foscarnet sodium beyond its established antiviral applications.

Antiviral Mechanisms Against Emerging Pathogens (e.g., Coronaviruses in vitro)

In light of the global impact of emerging viral pathogens, there is a pressing need for broad-spectrum antiviral agents. In vitro studies have investigated the potential of foscarnet sodium against coronaviruses, including SARS-CoV-2. google.com Research suggests that foscarnet sodium can inhibit viral replication by targeting viral RNA polymerase, reverse transcriptase, and DNA polymerase. google.com One study reported a median effective concentration (EC50) of 0.89 μM for foscarnet sodium against SARS-CoV-2 in vitro, indicating a potential therapeutic window. google.com These preliminary findings suggest that foscarnet's mechanism of action may extend to RNA viruses, opening up new possibilities for its use in treating a wider range of viral infections.

Research into Non-Antiviral Biological Activities (e.g., Carbonic Anhydrase Activation/Inhibition)

Beyond its antiviral properties, foscarnet has been found to interact with other biological targets, such as carbonic anhydrases (CAs). researchgate.netdrugbank.com Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition or activation is a target for treating conditions like glaucoma and epilepsy. acs.orgresearchgate.net

Kinetic studies have shown that foscarnet can act as both an activator and an inhibitor of different human carbonic anhydrase isozymes. researchgate.net For instance, it has been shown to activate hCA I while inhibiting hCA II and hCA IV with varying affinities. researchgate.net X-ray crystallography has provided structural insights into the interaction between foscarnet and hCA I, revealing that the phosphonate (B1237965) group of foscarnet binds to the zinc ion in the enzyme's active site. researchgate.netdrugbank.com This research highlights a previously unknown biological activity of foscarnet and suggests that it or its derivatives could potentially be explored for therapeutic applications related to carbonic anhydrase modulation.

Table 1: Interaction of Foscarnet with Human Carbonic Anhydrase (hCA) Isozymes

| hCA Isozyme | Effect of Foscarnet | Inhibition Constant (K_I) / Activation Constant (K_A) |

| hCA I | Activation | - |

| hCA II | Inhibition | Millimolar range |

| hCA IV | Inhibition | Millimolar range |

| hCA V | Weak Inhibition | 0.09 - 41.7 mM |

| hCA IX | Weak Inhibition | 0.86 - 2.25 mM |

Source: ResearchGate researchgate.net

Advanced Delivery Systems Research for Foscarnet Sodium (e.g., Nanoparticles, Microcrystals)

A significant area of ongoing research focuses on developing advanced delivery systems to improve the therapeutic efficacy and reduce the side effects of foscarnet sodium. acs.org Conventional administration of foscarnet can be associated with limitations, and novel delivery strategies aim to overcome these challenges. nih.govfresenius-kabi.com

Researchers are exploring various nanotechnology-based platforms, including polymeric nanoparticles, dendrimers, and inorganic nanoparticles, to enhance targeted drug delivery. mdpi.comjneonatalsurg.comresearchgate.net These systems can potentially increase the intracellular concentration of the drug, allow for controlled release, and improve bioavailability. jneonatalsurg.comacs.org

Another approach involves the development of foscarnet calcium microcrystals as a long-acting intravitreal drug depot for the treatment of cytomegalovirus (CMV) retinitis. nih.gov In a rabbit model, these microcrystals were shown to maintain a therapeutically relevant concentration of the drug in the vitreous for over three months, suggesting a potential for less frequent administration. nih.gov

Development of Inorganic-Organic Hybrid Nanoparticles for Enhanced Delivery

A particularly innovative approach is the development of foscarnet-type inorganic-organic hybrid nanoparticles (IOH-NPs). acs.orgnih.govnih.govresearchgate.net These nanoparticles are synthesized in water and are characterized by their small size (20-30 nm), high drug load (up to 44 wt% foscarnet), and biocompatibility. nih.govnih.govresearchgate.net

Two types of foscarnet-based IOH-NPs have been developed: [ZrO]²⁺[(FCN)₀.₄(OH)₀.₈]²⁻ and Gd³⁺[FCN]³⁻. acs.orgnih.govnih.gov In vitro studies using human cytomegalovirus (HCMV) have demonstrated that these nanoparticles exhibit significantly enhanced antiviral activity compared to freely dissolved foscarnet. nih.govnih.gov The nanoparticles are taken up by nonphagocytic lung epithelial cells and localize in vesicles, cytoplasm, and nuclei. nih.gov This advanced delivery system holds promise for improving the efficacy of foscarnet, particularly for respiratory viral infections. nih.govnih.gov

Table 2: Characteristics of Foscarnet-Type Inorganic-Organic Hybrid Nanoparticles (IOH-NPs)

| Property | Description |

| Composition | [ZrO]²⁺[(FCN)₀.₄(OH)₀.₈]²⁻ and Gd³⁺[FCN]³⁻ |

| Synthesis | Aqueous |

| Size | 20–30 nm |

| Drug Load | Up to 44 wt % foscarnet |

| Biocompatibility | High |

| Antiviral Activity | Significantly outperforms freely dissolved foscarnet in vitro |

Conceptual Frameworks for Next-Generation Pyrophosphate Analogs

The development of foscarnet sodium, a structural analog of the pyrophosphate (PPi) molecule, was a significant step forward in antiviral therapy, providing a mechanism of action independent of viral kinases. nih.govdrugbank.com It directly inhibits viral DNA polymerases by reversibly blocking the pyrophosphate binding site, a critical step in viral replication. drugbank.comnih.gov However, the clinical utility of foscarnet is hampered by significant limitations, including poor oral bioavailability due to its high negative charge at physiological pH, which necessitates intravenous administration, and considerable nephrotoxicity. nih.govnih.govnih.gov These drawbacks have spurred research into next-generation pyrophosphate analogs, guided by several key conceptual frameworks aimed at improving efficacy, safety, and pharmacokinetic properties. The rational design of these new agents is made possible because, unlike nucleoside analogs that require complex phosphorylation steps, pyrophosphate analogs act directly on the viral enzyme. capes.gov.br

Core Challenges with Foscarnet Sodium

| Feature | Description | Reference |

| Poor Oral Bioavailability | The high polarity and negative charge of the phosphonoformate ion lead to poor and erratic absorption from the gastrointestinal tract, with bioavailability estimated at only 12-22%. This mandates intravenous administration. | nih.govnih.gov |

| Nephrotoxicity | A significant dose-limiting side effect, potentially leading to renal impairment. | nih.govtandfonline.com |

| Electrolyte Imbalances | Can cause disturbances in serum calcium and phosphate (B84403) levels. | nih.gov |

| Emergence of Resistance | Mutations in the viral DNA polymerase can reduce the binding affinity of foscarnet, leading to drug resistance. | nih.govresearchgate.net |

Framework 1: Addressing Physicochemical and Pharmacokinetic Limitations

A primary focus for next-generation analogs is to overcome the inherent physicochemical liabilities of foscarnet, mainly its high polarity. The goal is to enhance oral bioavailability and reduce the need for intravenous infusions.

Prodrug Strategies: One of the most explored avenues is the synthesis of foscarnet prodrugs. acs.org This approach involves masking the highly charged phosphonate group with lipophilic, enzymatically labile moieties. These modifications render the molecule more lipid-soluble, facilitating passive diffusion across the intestinal membrane. Once absorbed and inside the target cells, cellular esterases cleave the masking groups, releasing the active foscarnet molecule. Research has focused on creating various esters, such as acyloxyalkyl esters, to improve gastrointestinal absorption. acs.org

Novel Formulations: Another strategy involves developing new delivery systems for foscarnet. For instance, creating microcrystals of foscarnet salts, such as benzathine foscarnet, has been investigated for potential use as a long-acting intravitreal drug depot. rsc.org While this specific application is for local delivery to the eye, the principle of altering the salt form to modify solubility and dissolution rate could be applied to developing improved oral or parenteral formulations.

Framework 2: Modifying the Pyrophosphate Backbone for Enhanced Stability and Activity

This framework involves making fundamental changes to the P-O-P-like structure of foscarnet to improve its chemical stability and binding interactions with the target polymerase.

Bisphosphonate Analogs: A key strategy is the replacement of the oxygen atom linking the phosphorus atoms with a carbon atom, creating a P-C-P backbone. These compounds, known as bisphosphonates, are much more resistant to hydrolysis by cellular phosphatases than pyrophosphates. researchgate.net This structural change can lead to improved stability and potentially altered binding affinity and selectivity for the viral enzyme. Research into bisphosphonic acids has revealed that the side chains attached to the central carbon atom are crucial for determining the inhibitory potency and selectivity against different enzymes. researchgate.net

Thio-analogs: The development of analogs like Thiovir, an oral foscarnet analog, represents another approach. In vitro studies have shown such compounds can have potent activity against resistant HIV strains and may work synergistically with other antivirals. i-base.info

Framework 3: Exploiting the Molecular Mechanism of Action

Foscarnet is known to trap the viral DNA polymerase in its pre-translocational state, acting as a "pawl" in a Brownian ratchet model of polymerase movement. nih.gov This detailed mechanistic understanding provides a powerful platform for designing more potent and specific inhibitors.

Stabilizing the Pre-translocational Complex: Future analogs can be designed to form more stable interactions with the pre-translocational state of the polymerase-DNA complex. By optimizing the geometry and electrostatic interactions with the amino acid residues in the pyrophosphate binding pocket, it may be possible to create inhibitors that "lock" the enzyme in this non-productive state more effectively than foscarnet. This approach validates the pre-translocational complex as a key target for developing novel, potentially less toxic, and more potent inhibitors of viral replication. nih.gov

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial for this framework. By systematically modifying different parts of the phosphonoformic acid structure and evaluating the antiviral activity, researchers can map the key interactions required for potent inhibition. tandfonline.comkuleuven.be For example, studies on related phosphonate analogs of acyclovir and ganciclovir have demonstrated that specific stereochemistry (e.g., R-enantiomers over S-enantiomers) and substitutions on the purine (B94841) or pyrimidine (B1678525) base can dramatically affect antiviral activity. tandfonline.com Similar principles can guide the modification of foscarnet's core structure.

Framework 4: Designing for Broad-Spectrum Activity and Overcoming Resistance

The emergence of drug-resistant viral strains is a major clinical challenge. Next-generation analogs must be designed with resistance in mind.

Targeting Conserved Regions: Analogs should be designed to target highly conserved regions of the pyrophosphate binding site across different herpesviruses to ensure broad-spectrum activity and a higher barrier to resistance. nih.gov

Alternative Binding Modes: While foscarnet binds non-competitively with respect to the deoxynucleoside triphosphate (dNTP) substrate, novel analogs could be designed to have different or additional interactions within the active site. This could help overcome resistance mutations that specifically affect foscarnet binding.

Targeting Other Viral Enzymes: A broader future direction involves moving beyond polymerase inhibitors. Research into novel drug targets, such as the viral terminase complex responsible for DNA cleavage and packaging, has led to the identification of inhibitors like letermovir (B608528) for CMV. nih.gov Non-nucleosidic inhibitors like BAY 38-4766, which target the UL89 and UL104 proteins of the terminase complex, are effective against foscarnet-resistant CMV strains, indicating the value of exploring entirely new mechanisms of action. researchgate.net

Summary of Conceptual Frameworks for Next-Generation Analogs

| Framework | Core Concept | Key Strategies | Desired Outcome |

| Pharmacokinetic Improvement | Overcome poor absorption and IV-only administration. | Prodrug synthesis (e.g., acyloxyalkyl esters), novel formulations. | Orally bioavailable foscarnet with reduced administration burden. |

| Backbone Modification | Enhance chemical stability and target binding. | Synthesis of bisphosphonates (P-C-P backbone), thio-analogs. | More stable compounds with potentially higher potency and selectivity. |

| Mechanism-Based Design | Exploit the known inhibitory mechanism of foscarnet. | Design analogs that better stabilize the pre-translocational state of the viral polymerase. | More potent inhibitors with higher affinity for the target enzyme complex. |

| Overcoming Resistance | Ensure activity against resistant strains and broaden the antiviral spectrum. | Target highly conserved enzyme regions; explore alternative binding modes; identify novel viral targets (e.g., terminase). | Drugs with a higher barrier to resistance and activity against multi-drug resistant viruses. |

Q & A